![molecular formula C7H3Br2NO B13940292 5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
5,7-Dibromofuro[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromofuro[2,3-C]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with bromine atoms at the 5 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromofuro[2,3-C]pyridine typically involves the bromination of furo[2,3-C]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine reagents.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromofuro[2,3-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan and pyridine rings can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from substitution reactions are derivatives of this compound where the bromine atoms are replaced by other functional groups. For example, reaction with an amine would yield an amino-substituted furo[2,3-C]pyridine .
Aplicaciones Científicas De Investigación
5,7-Dibromofuro[2,3-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules
Mecanismo De Acción
The mechanism of action of 5,7-Dibromofuro[2,3-C]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms can facilitate binding interactions through halogen bonding or other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[3,2-C]pyridine: Another heterocyclic compound with a fused ring system, used in anticancer research.
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-C]pyridine: Similar in structure but contains a thiadiazole ring, used in aromatic nucleophilic substitution reactions.
Uniqueness
5,7-Dibromofuro[2,3-C]pyridine is unique due to the presence of both furan and pyridine rings, which confer distinct electronic properties and reactivity. The bromine atoms at specific positions also allow for targeted functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H3Br2NO |
|---|---|
Peso molecular |
276.91 g/mol |
Nombre IUPAC |
5,7-dibromofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H3Br2NO/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H |
Clave InChI |
DOISPYZJXXDXRO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C(N=C(C=C21)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
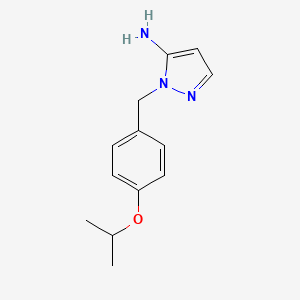
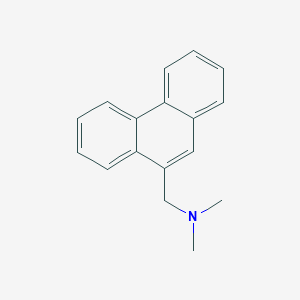
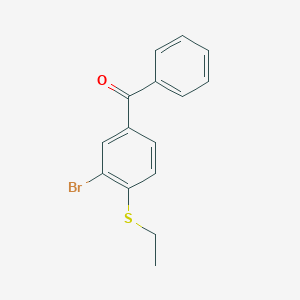
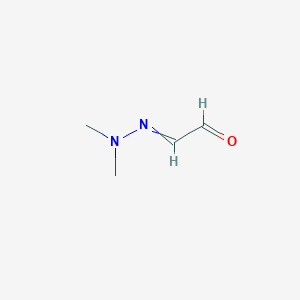



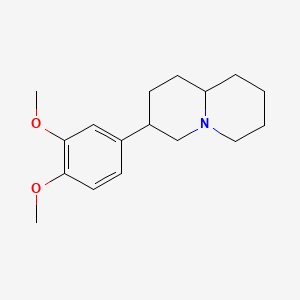

![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
